Desmethylalborixin
CAS No.: 36505-48-3
Cat. No.: VC1571472
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

CAS No. | 36505-48-3 |
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IUPAC Name | (2R)-2-[(2S,3S,6R)-6-[(2R,3S)-3-[(2R,5S,6R)-6-[[(2R,3S,5R,6R)-6-[(R)-[(2S,5S)-5-[(2R,3R,5S)-5-[(2R,5R,6S)-6-ethyl-5-hydroxy-5-methyloxan-2-yl]-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3-methyloxan-2-yl]propanoic acid |
Standard InChI | InChI=1S/C47H82O14/c1-12-37-42(9,52)19-18-38(57-37)43(10)23-29(6)47(55,61-43)44(11)20-17-35(58-44)40(49)46(54)28(5)21-26(3)36(60-46)24-45(53)27(4)14-16-34(59-45)30(7)33(48)22-32-15-13-25(2)39(56-32)31(8)41(50)51/h25-40,48-49,52-55H,12-24H2,1-11H3,(H,50,51)/t25-,26-,27-,28+,29+,30-,31+,32+,33+,34+,35-,36+,37-,38+,39-,40+,42+,43-,44-,45+,46+,47+/m0/s1 |
SMILES | CCC1C(CCC(O1)C2(CC(C(O2)(C3(CCC(O3)C(C4(C(CC(C(O4)CC5(C(CCC(O5)C(C)C(CC6CCC(C(O6)C(C)C(=O)O)C)O)C)O)C)C)O)O)C)O)C)C)(C)O |
Desmethylalborixin, with the CAS number 36505-48-3, is a compound derived from the modification of alborixin, involving the removal of a methyl group. It has a molecular formula of C47H82O14 and a molecular weight of 871.146 g/mol . This compound has garnered significant attention in scientific research due to its diverse biological activities and potential applications in medicine and industry.
Biological Activities
Desmethylalborixin exhibits a range of biological activities, including:
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Antioxidant Activity: It has been shown to neutralize free radicals, thereby preventing oxidative stress-related damage. Studies have demonstrated its protective effects against hydrogen peroxide-induced cell damage in human dermal fibroblasts.
Concentration (μg/mL) Cell Viability (%) Treatment Type 0 40 Control 25 75 This compound Extract 50 85 This compound Extract 100 92 This compound Extract -
Anticancer Properties: Desmethylalborixin has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cell lines, particularly through the activation of caspase pathways.
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Antimicrobial Activity: It exhibits activity against both gram-positive and gram-negative bacteria, indicating potential as an antimicrobial agent.
Pathogen Minimum Inhibitory Concentration (MIC) (μg/mL) Staphylococcus aureus 50 Escherichia coli 100 Salmonella typhimurium 75 -
Anti-inflammatory Effects: Desmethylalborixin reduces inflammation markers by inhibiting pro-inflammatory cytokines and blocking the NF-kB pathway.
Mechanism of Action
Desmethylalborixin exerts its effects by inducing autophagy through the inhibition of the phosphoinositide 3-kinase-AKT pathway. This mechanism is particularly relevant for its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease.
Research Applications
Desmethylalborixin has several research applications:
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Chemistry: It serves as a monovalent ion chelator and membrane permeator, making it valuable in various chemical processes.
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Biology: Its role in inducing autophagy makes it a potential therapeutic lead for Alzheimer’s disease.
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Industry: Its properties as a chelator and permeator are useful in industrial applications, including biosensor development.
Comparison with Similar Compounds
Desmethylalborixin is similar to other oligosaccharides and ion chelators. Related compounds include alborixin (its parent compound), triacontanoic acid, and hexacosanoic acid, which share similar chelating and membrane permeating properties.
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